2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid
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Overview
Description
2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a catalyst such as SnO2/SiO2 . This method is efficient and yields high purity products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to ensure high yield and purity while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidinone derivatives: These compounds share a similar pyrimidine core structure and have comparable chemical properties.
Thiazolidine-2,4-diones: These compounds also contain a dioxo group and exhibit similar biological activities.
Uniqueness
2,4-Dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid is unique due to its specific functional groups and the resulting chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
2,4-dioxo-5-(phenylmethoxycarbonylamino)-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O6/c17-10-8(9(11(18)19)14-12(20)16-10)15-13(21)22-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,15,21)(H,18,19)(H2,14,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRVEDQMPHMUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=C(NC(=O)NC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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